Methyl n-(2,4-dinitrophenyl)glycinate

説明

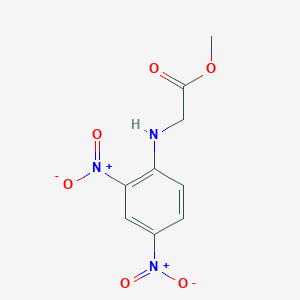

Methyl N-(2,4-dinitrophenyl)glycinate is a glycine derivative characterized by a 2,4-dinitrophenyl (DNP) group attached to the amino nitrogen of glycine, with a methyl ester at the carboxyl terminus. Its molecular formula is C₉H₈N₃O₆, and its CAS registry number is 1084-76-0 . The compound’s structure (Figure 1) features two nitro groups at the 2- and 4-positions of the phenyl ring, which confer strong electron-withdrawing properties. These nitro groups enhance electrophilicity, making the compound reactive in nucleophilic substitution and coordination chemistry . It is primarily used in research settings, including the synthesis of coordination complexes (e.g., Fe(II) Schiff base complexes) and as a precursor in biochemical labeling studies .

特性

CAS番号 |

5310-51-0 |

|---|---|

分子式 |

C9H9N3O6 |

分子量 |

255.18 g/mol |

IUPAC名 |

methyl 2-(2,4-dinitroanilino)acetate |

InChI |

InChI=1S/C9H9N3O6/c1-18-9(13)5-10-7-3-2-6(11(14)15)4-8(7)12(16)17/h2-4,10H,5H2,1H3 |

InChIキー |

UGQLSPNTUYLLSP-UHFFFAOYSA-N |

正規SMILES |

COC(=O)CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs of Methyl N-(2,4-dinitrophenyl)glycinate include derivatives with modified aryl groups or sulfonyl substituents (Table 1).

Key Insights :

- Electron-withdrawing vs. donating groups : The 2,4-dinitrophenyl group’s nitro substituents enhance electrophilicity, enabling reactions with nucleophiles like hydrazine (see Section 2.3). In contrast, methoxy groups in dimethoxy analogs (e.g., Methyl N-(2,4-dimethoxyphenyl)-N-(methylsulfonyl)glycinate) reduce reactivity due to electron donation .

- Steric effects : Bulky substituents (e.g., phenylsulfonyl in dichlorophenyl derivatives) limit accessibility to the reaction center, as seen in discontinued products like Methyl N-(2,4-dichlorophenyl)-N-(phenylsulfonyl)glycinate .

Reactivity in Nucleophilic Substitution

Evidence from hydrazine reactions with 2,4-dinitrophenyl derivatives (Table 2) highlights the kinetic advantages of nitro groups.

Key Insights :

- Leaving group ability : The 2,4-dinitrophenyl group facilitates nucleophilic substitution due to the strong electron-withdrawing nitro groups, which stabilize the transition state. Reactivity decreases with heavier leaving groups (e.g., –SO₂Ph vs. –OMe) due to poorer leaving ability and increased steric demands .

- Thermodynamics : Higher ΔH° and negative ΔS° values for sulfone derivatives indicate less favorable kinetics compared to methoxy analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。